2-(4-Chlorophenoxy)ethanamine hydrochloride

Description

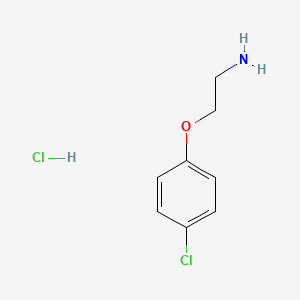

Chemical Structure: 2-(4-Chlorophenoxy)ethanamine hydrochloride (CAS: 106038-00-0 ) is a substituted phenethylamine derivative with a 4-chlorophenoxy group attached to the ethylamine backbone. Its molecular formula is C₈H₁₁Cl₂NO (hydrochloride salt), and it is structurally characterized by the presence of a chlorine atom at the para position of the phenoxy ring.

The compound is primarily utilized in research settings, particularly in studies involving receptor binding or as an intermediate in pharmaceutical synthesis .

Properties

IUPAC Name |

2-(4-chlorophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUGASWBVZPJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106038-00-0 | |

| Record name | 1-(2-aminoethoxy)-4-chlorobenzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The preparation of 2-(4-Chlorophenoxy)ethanamine hydrochloride generally involves the reaction of phenol and ethyl chloride. The synthetic route typically includes the following steps:

Formation of Sodium Hypochlorophenate: Phenol reacts with sodium hypochlorite under alkaline conditions to form sodium hypochlorophenate.

Reaction with Ethyl Chloride: Sodium hypochlorophenate then reacts with ethyl chloride to form 2-(4-Chlorophenoxy)ethanamine.

Industrial production methods may vary, but the general principles remain the same, focusing on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(4-Chlorophenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amines.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis Methodology

The synthesis of 2-(4-Chlorophenoxy)ethanamine hydrochloride typically involves:

- Formation of Chlorophenoxy Intermediate : The reaction begins with 4-chlorophenol reacted with ethylene oxide to produce 2-(4-chlorophenoxy)ethanol.

- Amination Reaction : This intermediate is then subjected to an amination reaction with ethylenediamine or other amines under suitable conditions.

- Formation of Hydrochloride Salt : The free base form is converted to its hydrochloride salt through treatment with hydrochloric acid.

Chemistry

- Building Block for Synthesis : this compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating derivatives with specific functionalities.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form ketones or aldehydes. |

| Reduction | Reduction reactions yield corresponding amines or alcohols. |

| Substitution | Nucleophilic substitution can introduce different functional groups. |

Biology

- Biochemical Pathways : The compound is employed in studying biochemical pathways and interactions. Its structural similarity to neurotransmitters allows it to interact with various receptors, making it a subject of interest in neuropharmacology.

- Potential Biological Activities : Research indicates that this compound may exhibit antimicrobial and anticancer properties, warranting further investigation into its therapeutic potential.

Medicine

- Drug Development : The compound is explored as a precursor for drug development due to its unique properties that allow it to modulate biological activity through receptor interaction.

- Therapeutic Applications : Preliminary studies suggest potential applications in treating conditions influenced by neurotransmitter imbalances, such as depression or anxiety disorders.

Case Studies and Research Findings

- Neurotransmitter Interaction Studies : A study focused on the interaction of this compound with serotonin receptors demonstrated modulation of receptor activity, suggesting its potential role as a therapeutic agent in mood disorders.

- Antimicrobial Activity Assessment : Another research effort evaluated the compound's effectiveness against various bacterial strains, revealing promising antimicrobial properties that could lead to new antibiotic formulations.

- Synthesis of Derivatives : A case study on synthesizing derivatives of this compound highlighted its utility in creating compounds with enhanced biological activity, paving the way for innovative drug candidates.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary, it generally acts by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table compares 2-(4-chlorophenoxy)ethanamine hydrochloride with analogs differing in substituents, linker groups, or functional moieties:

Pharmacological and Physical Property Comparisons

Electronic and Steric Effects

- Methyl vs. Chlorine : The 4-chloro-2-methyl analog () introduces steric hindrance, which may reduce binding affinity to certain receptors compared to the unsubstituted chloro derivative.

Linker Group Variations

- Oxygen vs. Sulfur Linkers : Compounds like 2-(4-chlorophenylthio)triethylamine hydrochloride () replace the oxygen atom with sulfur, altering electronic properties and redox stability. Sulfur-containing analogs often exhibit stronger receptor binding but may have higher toxicity.

Pharmacological Activities

- Psychoactive Derivatives: The 2C-series compounds (e.g., 2C-T-7) demonstrate that substituents like methoxy and propylthio groups enhance serotonergic activity . The target compound’s 4-Cl-phenoxy group may similarly modulate receptor interactions but lacks direct evidence of psychoactivity.

- Dopamine Analogs : 2-(3,4-Dihydroxyphenyl)ethylamine HCl () shares the ethylamine backbone but acts as a catecholamine, highlighting the critical role of hydroxyl groups in neurotransmitter activity.

Biological Activity

2-(4-Chlorophenoxy)ethanamine hydrochloride, also known as 4-chlorophenoxyethylamine hydrochloride, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C8H11Cl2NO

- CAS Number : 106038-00-0

- Molecular Weight : 190.09 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It is known to act as a selective modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Key Mechanisms:

- Serotonin Receptor Interaction : The compound has been shown to influence serotonin receptor activity, which can affect mood and anxiety levels.

- Norepinephrine Reuptake Inhibition : By inhibiting the reuptake of norepinephrine, it may enhance adrenergic signaling, contributing to its stimulant effects.

Biological Activity Overview

This compound exhibits a range of biological activities:

- Antidepressant Effects : Studies suggest that the compound may have potential antidepressant properties due to its action on serotonin pathways.

- Anxiolytic Properties : Its modulation of neurotransmitter systems may also confer anxiolytic effects.

- Neuroprotective Effects : Some research indicates that it may protect neurons from oxidative stress, although further studies are needed to confirm this.

Case Studies and Experimental Evidence

Several studies have investigated the effects and potential applications of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antidepressant-like effects in rodent models, suggesting increased serotonin levels in the brain. |

| Study 2 | Reported anxiolytic effects through behavioral tests, indicating reduced anxiety-related behaviors in treated subjects. |

| Study 3 | Explored neuroprotective properties against oxidative stress in neuronal cell cultures. |

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 2-Aminoethanol | Mild stimulant | Non-selective monoamine reuptake inhibition |

| Phenylethylamine | Stimulant and mood enhancer | Dopaminergic activity |

| 4-Chlorophenylalanine | Antidepressant potential | Serotonin synthesis inhibition |

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chlorophenoxy)ethanamine hydrochloride?

Methodological Answer :

- Step 1 : React 4-chlorophenol with a halogenated ethylamine precursor (e.g., 2-bromoethylamine hydrobromide) in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to form the phenoxy-ethylamine intermediate .

- Step 2 : Purify the intermediate via recrystallization or column chromatography.

- Step 3 : Treat the free base with hydrochloric acid in anhydrous ethanol to form the hydrochloride salt. Monitor pH to ensure stoichiometric neutralization .

- Key Considerations : Use inert atmosphere (N₂/Ar) to prevent oxidation of the amine group. Confirm purity via melting point analysis and NMR (¹H/¹³C) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer :

- ¹H/¹³C NMR : Identify peaks for the chlorophenoxy aromatic protons (δ 6.8–7.4 ppm), ethanamine backbone (δ 3.0–3.5 ppm for CH₂NH₂), and HCl salt protons (broad signal near δ 2.5 ppm) .

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Retention time typically 8–10 minutes at 1.0 mL/min flow .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 202.6 (free base) and [M+Cl]⁻ at m/z 238.9 (hydrochloride salt) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood for weighing and synthesis .

- Waste Disposal : Collect aqueous waste separately, neutralize with sodium bicarbonate, and dispose via certified chemical waste services. Solid waste should be incinerated .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s inhibition of monoamine oxidases (MAOs)?

Methodological Answer :

- Enzyme Assay Protocol :

- Prepare MAO-A/MAO-B (1 µg/mL) in 100 mM phosphate buffer (pH 7.4).

- Incubate with 10 µM compound and substrate (kynurenine for MAO-A; benzylamine for MAO-B) at 37°C for 20 minutes.

- Terminate reaction with ice-cold acetonitrile containing internal standard (e.g., amphetamine-d5).

- Quantify metabolites via LC-MS/MS and calculate IC₅₀ using nonlinear regression .

- Data Interpretation : Compare IC₅₀ values with known inhibitors (e.g., selegiline for MAO-B). A lower IC₅₀ indicates stronger inhibition .

Q. How should researchers resolve contradictions in stability data under varying pH conditions?

Methodological Answer :

- Stability Study Design :

- Prepare solutions in buffers (pH 1–13) and store at 25°C/40°C.

- Sample at intervals (0, 24, 48, 72 hours) and analyze via HPLC for degradation products.

- Use Arrhenius kinetics to predict shelf-life at different temperatures.

- Conflict Resolution : If discrepancies arise (e.g., instability at pH >10), validate with orthogonal methods (e.g., NMR to detect hydrolysis of the phenoxy group) .

Q. What strategies are effective for impurity profiling in batch-to-batch synthesis?

Methodological Answer :

- Impurity Identification : Use LC-HRMS to detect byproducts (e.g., unreacted 4-chlorophenol or ethylamine dimerization products).

- Quantification : Compare against reference standards (e.g., Venlafaxine Hydrochloride impurities) with calibrated response factors .

- Mitigation : Optimize reaction time/temperature to minimize side reactions. For example, reduce heating duration to prevent oxidation of the amine group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.